molecular formula C18H18ClF3N2O4S B4984039 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methoxyethyl)acetamide

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methoxyethyl)acetamide

Cat. No.: B4984039
M. Wt: 450.9 g/mol
InChI Key: HKYQSNFCZDMFJK-UHFFFAOYSA-N
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Description

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methoxyethyl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a benzenesulfonamido group and an acetamide moiety. The molecular structure of this compound imparts unique chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of 2-chloro-5-(trifluoromethyl)aniline to introduce a nitro group. This is followed by reduction to obtain the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation using benzenesulfonyl chloride under basic conditions to form the benzenesulfonamido derivative.

    Acylation: The final step involves the acylation of the benzenesulfonamido derivative with 2-methoxyethyl acetate in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and sulfonamido groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the chloro or trifluoromethyl groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the amide and sulfonamido groups.

    Hydrolysis: Products include carboxylic acids and amines derived from the acetamide moiety.

Scientific Research Applications

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methoxyethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound, sharing similar structural features.

    N-(2-Chloro-5-(trifluoromethyl)phenyl)acetamide: A related compound with similar functional groups but lacking the benzenesulfonamido moiety.

    2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Another structurally related compound with a cyano group instead of the benzenesulfonamido group.

Uniqueness

The uniqueness of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methoxyethyl)acetamide lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, while the benzenesulfonamido and acetamide moieties provide sites for further chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O4S/c1-28-10-9-23-17(25)12-24(29(26,27)14-5-3-2-4-6-14)16-11-13(18(20,21)22)7-8-15(16)19/h2-8,11H,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYQSNFCZDMFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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